1-[1-(2,6-Dimethylphenyl)imidazol-2-yl]ethanone
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Overview
Description
1-[1-(2,6-Dimethylphenyl)imidazol-2-yl]ethanone is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[1-(2,6-Dimethylphenyl)imidazol-2-yl]ethanone can be synthesized through the reaction of 2,6-dimethylphenylamine with glyoxal and ammonium acetate. The reaction typically involves heating the mixture under reflux conditions to form the imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(2,6-Dimethylphenyl)imidazol-2-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding imidazole derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the imidazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole compounds.
Scientific Research Applications
1-[1-(2,6-Dimethylphenyl)imidazol-2-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(2,6-Dimethylphenyl)imidazol-2-yl]ethanone involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions and form complexes, which can influence various biochemical pathways. The compound’s effects are mediated through its ability to bind to enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
- 1-[1-(2,6-Diisopropylphenyl)imidazol-2-yl]ethanone
- 1-[1-(2,6-Dimethylphenyl)imidazol-2-yl]methanol
- 1-[1-(2,6-Dimethylphenyl)imidazol-2-yl]ethanol
Uniqueness: 1-[1-(2,6-Dimethylphenyl)imidazol-2-yl]ethanone is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
1-[1-(2,6-dimethylphenyl)imidazol-2-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-5-4-6-10(2)12(9)15-8-7-14-13(15)11(3)16/h4-8H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDXNGKXNNRMRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C=CN=C2C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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